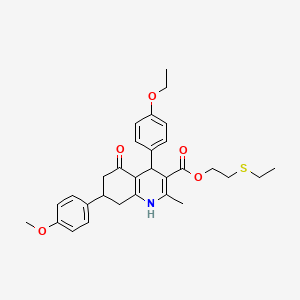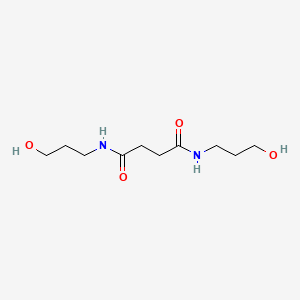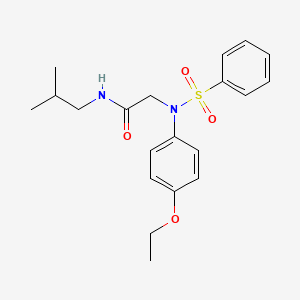![molecular formula C17H17ClN2O2 B4915869 N-[(4-chlorophenyl)methyl]-N'-(3,5-dimethylphenyl)oxamide](/img/structure/B4915869.png)
N-[(4-chlorophenyl)methyl]-N'-(3,5-dimethylphenyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-chlorophenyl)methyl]-N’-(3,5-dimethylphenyl)oxamide is an organic compound that belongs to the class of oxamides This compound is characterized by the presence of a chlorophenyl group and a dimethylphenyl group attached to the oxamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-N’-(3,5-dimethylphenyl)oxamide typically involves the reaction of 4-chlorobenzylamine with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield. The product is then purified using recrystallization techniques .
Industrial Production Methods
On an industrial scale, the production of N-[(4-chlorophenyl)methyl]-N’-(3,5-dimethylphenyl)oxamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-chlorophenyl)methyl]-N’-(3,5-dimethylphenyl)oxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxamides with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Oxamides with higher oxidation states.
Reduction: Corresponding amines.
Substitution: Hydroxyl or alkoxy derivatives.
Aplicaciones Científicas De Investigación
N-[(4-chlorophenyl)methyl]-N’-(3,5-dimethylphenyl)oxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-[(4-chlorophenyl)methyl]-N’-(3,5-dimethylphenyl)oxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, such as cell signaling and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(4-chlorophenyl)methyl]-N’-(2,4-dimethylphenyl)oxamide
- N-[(4-chlorophenyl)methyl]-N’-(3,4-dimethylphenyl)oxamide
- N-[(4-chlorophenyl)methyl]-N’-(3,5-dichlorophenyl)oxamide
Uniqueness
N-[(4-chlorophenyl)methyl]-N’-(3,5-dimethylphenyl)oxamide is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(3,5-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-11-7-12(2)9-15(8-11)20-17(22)16(21)19-10-13-3-5-14(18)6-4-13/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISADCDCEYGQBKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-cyclohexyl-N-cyclopropyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4915788.png)
![methyl {[5-(anilinocarbonyl)-3-cyano-6-methyl-4-(2-thienyl)-1,4-dihydro-2-pyridinyl]thio}acetate](/img/structure/B4915793.png)
![N-(1,3-benzothiazol-2-yl)-2-[(5-benzyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B4915808.png)

![2-methoxy-N-[2-[3-(1H-pyrazol-5-yl)phenyl]phenyl]acetamide](/img/structure/B4915812.png)

![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4915827.png)
![N-(2-methoxyphenyl)-N'-{1-[1-(3-phenylpropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B4915828.png)
![5-[[3-Chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4915836.png)
![3-ethyl-5-{3-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4915840.png)
![N-(2-butyl-3-propylquinolin-4-yl)-2-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]acetamide;oxalic acid](/img/structure/B4915864.png)

![2-[(2,3-difluorophenoxy)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4915880.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4915886.png)
